molecular formula C10H10O4 B11956989 Methyl 3-(5-acetylfuran-2-yl)acrylate

Methyl 3-(5-acetylfuran-2-yl)acrylate

Cat. No.: B11956989
M. Wt: 194.18 g/mol
InChI Key: WHLVOEPZAXKRMA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-acetylfuran-2-yl)acrylate is an organic compound with the molecular formula C10H10O4. It consists of a furan ring substituted with an acetyl group at the 5-position and an acrylate ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-acetylfuran-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 5-acetylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the reaction of 5-acetylfuran-2-carbaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide. This reaction proceeds via a Knoevenagel condensation mechanism, forming the desired acrylate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the reaction of 5-acetylfuran-2-carbaldehyde with methyl acrylate can be carried out in a tubular reactor with triethylamine as a catalyst. This method allows for precise control of reaction conditions and minimizes the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-acetylfuran-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones or diketones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 3-(5-acetylfuran-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-acetylfuran-2-yl)acrylate involves its reactivity towards nucleophiles and electrophiles. The furan ring and acrylate ester group provide sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitrofuran-2-carboxylate: Similar in structure but contains a nitro group instead of an acetyl group.

    Methyl 3-(5-formylfuran-2-yl)acrylate: Contains a formyl group instead of an acetyl group.

    Methyl 3-(5-methylfuran-2-yl)acrylate: Contains a methyl group instead of an acetyl group.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl (E)-3-(5-acetylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10O4/c1-7(11)9-5-3-8(14-9)4-6-10(12)13-2/h3-6H,1-2H3/b6-4+

InChI Key

WHLVOEPZAXKRMA-GQCTYLIASA-N

Isomeric SMILES

CC(=O)C1=CC=C(O1)/C=C/C(=O)OC

Canonical SMILES

CC(=O)C1=CC=C(O1)C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.